1,3-Dichloro-2-nitrobenzene

Catalog No.
S1894078
CAS No.
601-88-7
M.F
Cl2C6H3NO2
C6H3Cl2NO2
M. Wt
192 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-2-nitrobenzene

CAS Number

601-88-7

Product Name

1,3-Dichloro-2-nitrobenzene

IUPAC Name

1,3-dichloro-2-nitrobenzene

Molecular Formula

Cl2C6H3NO2
C6H3Cl2NO2

Molecular Weight

192 g/mol

InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H

InChI Key

VITSNECNFNNVQB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl

1,3-Dichloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol. It is classified as a chlorinated nitrobenzene and is one of several isomeric dichloronitrobenzenes. The compound appears as pale yellow crystals with a faint aromatic odor, and it is known for its solid crystalline state at room temperature . The compound's structure features two chlorine atoms and one nitro group attached to the benzene ring, specifically at the 1,3- and 2-positions, respectively .

  • 1,3-Dichloro-2-nitrobenzene is classified as harmful if swallowed, inhaled, or absorbed through the skin.
  • It can cause skin and eye irritation.
  • Due to the presence of chlorine and nitro groups, it's advisable to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.
  • Organic Synthesis

    Due to the presence of reactive chlorine and nitro groups, 1,3-DCNB might serve as a starting material for the synthesis of other nitroaromatic compounds through substitution or reduction reactions. However, further research is needed to determine its effectiveness and comparability to other starting materials commonly used in organic synthesis PubChem, 1,3-Dichloro-2-nitrobenzene.

  • Study of Aromatic Nitro Compounds

    ,3-DCNB belongs to the class of aromatic nitro compounds, which are known for their interesting electronic properties and potential applications in various fields. Research on 1,3-DCNB could contribute to the broader understanding of the behavior and reactivity of these compounds ScienceDirect, Nitroaromatic Compounds.

  • Environmental Studies

    As an industrial chemical, the potential environmental impact of 1,3-DCNB is a concern. Research might focus on its degradation pathways in the environment, its toxicity to different organisms, and potential methods for its remediation if accidental spills occur National Institutes of Health, Environmental Health Perspectives: .

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: This compound can undergo nitration and sulfonation reactions. The rate of nitration is influenced by the concentration of nitric acid, with sulfonation being a competing process under certain conditions .
  • Reactivity with Bases: It reacts with strong bases and oxidants, producing toxic fumes such as nitrogen oxides and hydrogen chloride .
  • Thermal Decomposition: Upon heating, 1,3-dichloro-2-nitrobenzene decomposes, releasing hazardous fumes .

The biological activity of 1,3-dichloro-2-nitrobenzene has been studied primarily in the context of its toxicity. It is classified as harmful and potentially carcinogenic due to its ability to form reactive intermediates that can interact with biological macromolecules. The compound has been shown to produce toxic effects in various organisms, including potential mutagenicity in bacterial assays .

1,3-Dichloro-2-nitrobenzene can be synthesized through several methods:

  • Nitration of 1,3-Dichlorobenzene: A common method involves the nitration of 1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. This process introduces the nitro group at the desired position on the benzene ring .
  • Direct Chlorination: Chlorination of nitrobenzene derivatives can also yield this compound under controlled conditions.

These methods allow for the selective introduction of functional groups while minimizing side reactions.

1,3-Dichloro-2-nitrobenzene has several applications in various fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
  • Research: The compound is used in research settings to study electrophilic aromatic substitution reactions and the behavior of chlorinated compounds in organic synthesis.

Due to its chemical properties, it is valuable in laboratories for developing new materials and studying reaction mechanisms.

Studies on the interactions of 1,3-dichloro-2-nitrobenzene focus on its reactivity with biological systems and other chemicals. Its interactions often lead to the formation of reactive species that can damage cellular components. Research indicates that exposure to this compound can result in oxidative stress and genotoxic effects in living organisms .

Several compounds are structurally similar to 1,3-dichloro-2-nitrobenzene. These include:

Compound NameMolecular FormulaKey Features
1,4-Dichloro-2-nitrobenzeneC₆H₃Cl₂NO₂Different substitution pattern on the benzene ring
2,4-Dichloro-1-nitrobenzeneC₆H₃Cl₂NO₂Nitro group at different position
1-Chloro-2-nitrobenzeneC₆H₄ClNO₂Contains only one chlorine atom

Uniqueness

The uniqueness of 1,3-dichloro-2-nitrobenzene lies in its specific arrangement of chlorine and nitro groups on the benzene ring. This arrangement influences its reactivity patterns compared to other dichloronitrobenzenes. The presence of two chlorine atoms at positions 1 and 3 significantly alters its electrophilic reactivity compared to compounds with different substitution patterns.

Physical Description

CRYSTALS.

XLogP3

3

Boiling Point

at 1.1kPa: 130 °C

Vapor Density

Relative vapor density (air = 1): 6.6

Density

Relative density (water = 1): 1.6

LogP

3.1 (calculated)

Melting Point

72.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (89.47%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H412 (86.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

601-88-7

Wikipedia

1,3-dichloro-2-nitrobenzene

Dates

Modify: 2023-08-16

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